Cas no 150881-27-9 ([10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-)
![[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- structure](https://it.kuujia.com/scimg/cas/150881-27-9x500.png)
150881-27-9 structure
Nome del prodotto:[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-
[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-
- [10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydr
- 3,3'-Dibenzyl-1,1'-dihydroxy-5a,5'a,6,6',11,11',11a,11'a-octahydro[10b,10'b-bipyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-4,4'(3H,3'H)-dione
- NCGC00247630-01
- DTXSID40934113
- Win 64821
- (+)-Win 64821
- CHEMBL504788
- (1R,4S,7S,9R)-4-Benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
- 150881-27-9
- SMR000545189
- Win-64821
- HMS2228L19
- Chaetocin, 2,5:2',5'-dide(epidithio)-3,3'-didemethyl-19,19'-dideoxy-19,19'-diphenyl-, (2alpha,2'beta,5beta,5'alpha)-
- BDBM50292417
- (3S,5aR,10bR,11aS,3''S,5''R,11''R)-3,3''-Dibenzyl-2,3,5a,6,11,11a,2'',3'',5''a,6'',11'',11''a-dodecahydro-[10b,10''b]bi[pyrazino[1'',2'':1,5]pyrrolo[2,3-b]indolyl]-1,4,1'',4''-tetraone
- MLS001050050
- Q 20547A
- SCHEMBL17787447
-
- Inchi: InChI=1S/C40H36N6O4/c47-33-31-21-39(25-15-7-9-17-27(25)43-37(39)45(31)35(49)29(41-33)19-23-11-3-1-4-12-23)40-22-32-34(48)42-30(20-24-13-5-2-6-14-24)36(50)46(32)38(40)44-28-18-10-8-16-26(28)40/h1-18,29-32,37-38,43-44H,19-22H2,(H,41,47)(H,42,48)
- Chiave InChI: ZEANERNKMXBETI-UHFFFAOYSA-N
- Sorrisi: C1C=CC(CC2NC(=O)C3N(C4NC5=CC=CC=C5C4(C45CC6C(NC(C(=O)N6C4NC4=CC=CC=C45)CC4C=CC=CC=4)=O)C3)C2=O)=CC=1
Proprietà calcolate
- Massa esatta: 664.28008
- Massa monoisotopica: 664.27980365g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 50
- Conta legami ruotabili: 5
- Complessità: 1310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 123Ų
- XLogP3: 5.2
Proprietà sperimentali
- PSA: 122.88
[10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)- Letteratura correlata
-
Wen-Ju Bai,Xiqing Wang Nat. Prod. Rep. 2017 34 1345
-
Deqian Sun,Changyu Xing,Xiaoqing Wang,Zhongquan Su,Chaozhong Li Org. Chem. Front. 2014 1 956
-
Patricia García-Domínguez,Andrea Areal,Rosana Alvarez,Angel R. de Lera Nat. Prod. Rep. 2022 39 1172
-
Mitsuhiro Wada,Takahisa Murata,Hideaki Oikawa,Hiroki Oguri Org. Biomol. Chem. 2014 12 298
-
Si-Kai Chen,Ju-Song Yang,Kun-Long Dai,Fu-Min Zhang,Xiao-Ming Zhang,Yong-Qiang Tu Chem. Commun. 2020 56 121
150881-27-9 ([10b,10'b-Bi-10bH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole]-1,1',4,4'-tetrone,2,2',3,3',5a,5'a,6,6',11,11',11a,11'a-dodecahydro-3,3'-bis(phenylmethyl)-,(3S,3'S,5aR,5'aR,10bR,10'bR,11aS,11'aS)-) Prodotti correlati
- 1226181-89-0(3-Amino-3-(3-chlorophenyl)-N-methylpropanamide)
- 67437-93-8(2-(3-Bromophenyl)-1,3-dioxane)
- 1805564-67-3(5-(Difluoromethyl)-3-fluoro-2-methoxy-4-methylpyridine)
- 246873-45-0(5-Amino-2-Boc-amino-indan)
- 2229406-52-2(5-chloro-1,2-dimethoxy-3-(nitromethyl)benzene)
- 725718-10-5(3-Amino-2-methoxybenzonitrile)
- 1309604-34-9(4'-hydroxyphenylethanamide-alpha-L-rhamnopyranoside)
- 1060811-62-2(4,6-dichloropyridine-3-carbaldehyde)
- 1981-50-6((Z)-9-Heptadecenoic Acid)
- 2549065-54-3(8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso
